2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
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Overview
Description
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an oxazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to participate in borylation reactions . They interact with their targets by forming covalent bonds, leading to changes in the target molecules .
Biochemical Pathways
It’s worth noting that borylation reactions, in which similar compounds are involved, play a crucial role in the synthesis of complex organic molecules .
Pharmacokinetics
The solubility of the compound in organic solvents like chloroform, ether, and dichloromethane suggests that it may have good bioavailability.
Result of Action
Its potential role in borylation reactions suggests that it could facilitate the formation of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is insoluble in water but soluble in organic solvents . Therefore, the presence of organic solvents can enhance its action. Moreover, it should be stored in a dark, dry place at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl group and subsequent formation of the oxazole ring. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenyl derivative under palladium-catalyzed conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Copper Catalysts: Employed in coupling reactions with aryl iodides.
Solvents: Tetrahydrofuran (THF), dichloromethane, and other organic solvents.
Major Products Formed
Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.
Aryl Boronates: Produced via coupling reactions with aryl iodides.
Scientific Research Applications
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Phenylboronic Acid Pinacol Ester: Another boron-containing compound with applications in organic synthesis.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A related compound with a pyridine ring instead of an oxazole ring.
Uniqueness
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole is unique due to the presence of both the oxazole and dioxaborolane rings, which confer distinct reactivity and potential applications compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and other scientific research fields.
Properties
CAS No. |
1603136-79-3 |
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Molecular Formula |
C15H18BNO3 |
Molecular Weight |
271.12 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-17-8-9-18-13/h5-10H,1-4H3 |
InChI Key |
IBINGBVTISPGRW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC=CO3 |
Purity |
95 |
Origin of Product |
United States |
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